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Compound of Interest

Compound Name: BC 197

Cat. No.: B1667838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BC 264, a potent and highly
selective agonist for the cholecystokinin-B (CCK-B) receptor. The initial query for "BC 197"
yielded no relevant results, suggesting a possible typographical error. Subsequent research
identified BC 264 as a prominent and well-characterized selective CCK-B agonist, aligning with
the user's interest. This document details its binding affinity, selectivity, functional activity, and
the experimental protocols utilized for its characterization.

Core Compound Information

Compound Name: BC 264 Chemical Name: Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-
PheNH2 Mechanism of Action: Selective agonist of the Cholecystokinin-B (CCK-B) receptor.

Quantitative Data Summary

The following tables summarize the quantitative data available for BC 264, providing a clear
comparison of its binding and functional properties.

Receptor Subtype Binding Affinity (Ki) Reference

CCK-B 0.2 nM [1]

Inferred from high selectivity
CCK-A >1000 nM )
ratios
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Table 1: In Vitro Binding Affinity of BC 264.

Assay Type Parameter Value Cell Line Reference
Inositol CHO cells
Phosphate EC50 8 nM expressing rat N/A
Accumulation CCK-B receptor
In Vivo Receptor 43 pmol (i.c.v. in

ID50 _ N/A [2]
Occupancy mice)

Table 2: Functional Activity and In Vivo Data for BC 264.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BC 264 are
provided below.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a typical competitive radioligand binding assay used to determine the
binding affinity (Ki) of BC 264 for CCK-B and CCK-A receptors.

1. Membrane Preparation:

e Brain tissue (e.g., from guinea pig or rat cortex for CCK-B) or pancreatic tissue (for CCK-A)
is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e The homogenate is centrifuged at low speed to remove cellular debris.

e The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell
membranes.

e The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:
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e A constant concentration of a suitable radioligand (e.qg., [3H]pBC 264 for CCK-B or [12°]]CCK-
8 for CCK-A) is incubated with the membrane preparation.

 Increasing concentrations of the unlabeled test compound (BC 264) are added to the
incubation mixture.

e The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a
defined period to reach equilibrium.

e The incubation is terminated by rapid filtration through glass fiber filters to separate bound
from free radioligand.

o The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
e The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:

e The data are analyzed using non-linear regression to determine the IC50 value (the
concentration of the unlabeled ligand that inhibits 50% of the specific binding of the
radioligand).

o The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =
IC50 /(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Calcium Mobilization Assay (for Functional Activity)

This protocol outlines a common method to assess the functional agonist activity of BC 264 at
the CCK-B receptor by measuring changes in intracellular calcium concentration.[3][4][5][6][7]

1. Cell Culture and Dye Loading:

o Cells stably expressing the CCK-B receptor (e.g., CHO or HEK293 cells) are seeded in a
multi-well plate.

e The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
in a suitable buffer for a specific duration at 37°C.[4]
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 After incubation, the cells are washed to remove excess dye.

2. Agonist Stimulation and Fluorescence Measurement:

e The plate is placed in a fluorescence plate reader or a fluorescence microscope.
o Abaseline fluorescence reading is taken before the addition of the agonist.

o BC 264 is added at various concentrations to the wells.

e The change in fluorescence intensity, which corresponds to the change in intracellular
calcium concentration, is monitored over time.

3. Data Analysis:
e The increase in fluorescence is plotted against the concentration of BC 264.

o The EC50 value (the concentration of the agonist that produces 50% of the maximal
response) is determined from the dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway
of the CCK-B receptor and a typical experimental workflow for characterizing a selective
agonist like BC 264.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide: BC 264, a Selective CCK-B
Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667838#bc-197-as-a-selective-cck-b-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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